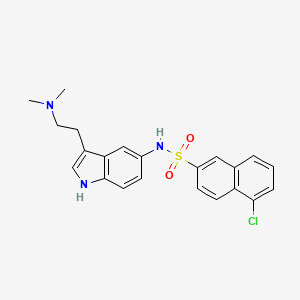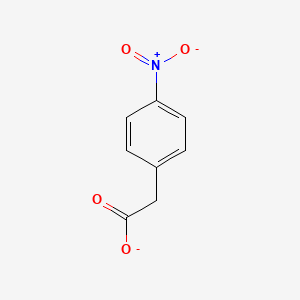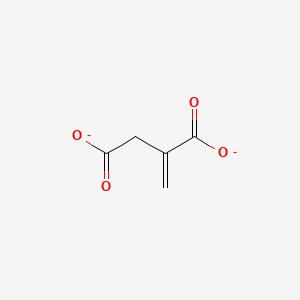
Methylenesuccinate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Itaconate(2-) is a dicarboxylic acid dianion that results from the deprotonation of both of the carboxylic acid groups of itaconic acid. It has a role as a human metabolite, a fungal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a succinate(2-). It is a conjugate base of an itaconic acid.
Wissenschaftliche Forschungsanwendungen
Liquid-Crystalline Polyitaconates
Methylenesuccinate(2-) derivatives, specifically 2-methylenesuccinates, were used to prepare paired mesogenic groups in liquid-crystalline polyitaconates. These substances exhibit a nematic phase, and their copolymers show a mesomorphic phase, indicating the enhancement of mesophase formation by paired mesogens (Sugiyama & Shiraishi, 1991).
Bacterial Pathogenicity
Methylenesuccinate, also known as itaconate, plays a role in bacterial pathogenicity. Itaconate is a mammalian metabolite induced during macrophage activation and acts as a potent inhibitor of isocitrate lyase. Many bacteria, including pathogens like Yersinia pestis and Pseudomonas aeruginosa, have genes for itaconate degradation which are crucial for their survival in macrophages (Sasikaran et al., 2014).
Heterometallic Coordination Polymers
Methylenesuccinate(2-) is used in the formation of heterometallic Cu–Ln coordination polymers. These polymers, synthesized under hydrothermal conditions, exhibit a two-dimensional layer structure and are significant for their potential applications in low-temperature magnetocaloric effects (Li et al., 2017).
Macrophage Activation
Itaconic acid or methylenesuccinic acid is identified as a novel mammalian metabolite, especially in macrophage-like cell lines and primary murine macrophages. Its production is notably increased during macrophage activation, indicating a role in immune response (Strelko et al., 2011).
Bioreduction of Dicarboxylic Acids
Methylenesuccinate(2-) derivatives are subjected to asymmetric bioreduction using enoate reductases, yielding products like 2-methylsuccinic acid. This process demonstrates substrate- and enzyme-based stereocontrol, indicating its significance in stereocomplementary bioreduction (Stueckler et al., 2007).
Eigenschaften
CAS-Nummer |
2964-00-3 |
|---|---|
Produktname |
Methylenesuccinate(2-) |
Molekularformel |
C5H4O4-2 |
Molekulargewicht |
128.08 g/mol |
IUPAC-Name |
2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/p-2 |
InChI-Schlüssel |
LVHBHZANLOWSRM-UHFFFAOYSA-L |
SMILES |
C=C(CC(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C=C(CC(=O)[O-])C(=O)[O-] |
Andere CAS-Nummern |
2964-00-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



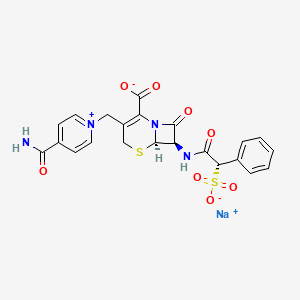
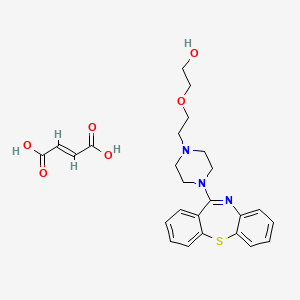
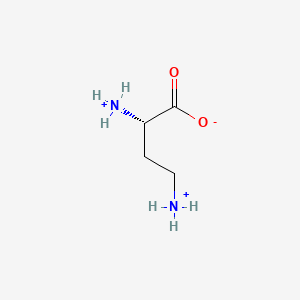
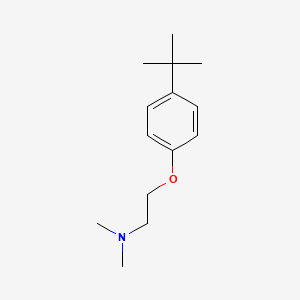
![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
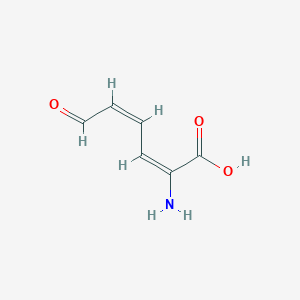
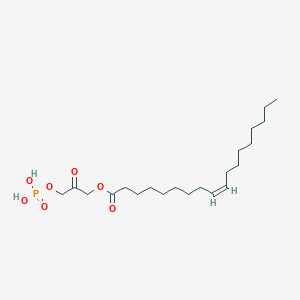
![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
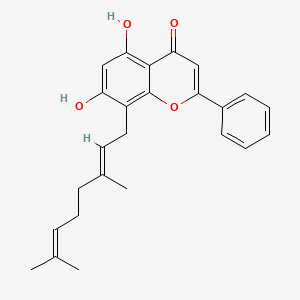
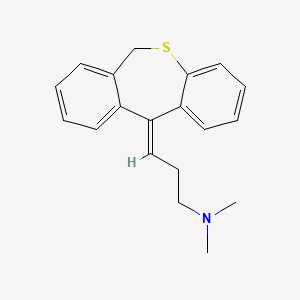
![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
